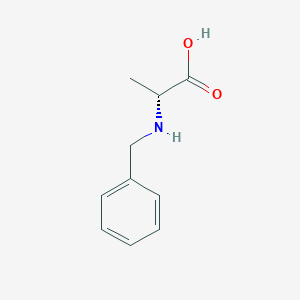

(2R)-2-(benzylamino)propanoic acid

Descripción general

Descripción

(2R)-2-(Benzylamino)propanoic acid is an organic compound with the molecular formula C10H13NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(benzylamino)propanoic acid typically involves the reaction of benzylamine with a suitable precursor, such as ®-2-bromopropanoic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The general reaction scheme is as follows:

Starting Materials: Benzylamine and ®-2-bromopropanoic acid.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: (2R)-2-(benzylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Substitution: Various halogenating agents or organometallic reagents can be employed for substitution reactions.

Major Products:

Oxidation Products: Imines, nitriles.

Reduction Products: Alcohols, aldehydes.

Substitution Products: Benzyl derivatives with different functional groups.

Aplicaciones Científicas De Investigación

(2R)-2-(benzylamino)propanoic acid has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which (2R)-2-(benzylamino)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparación Con Compuestos Similares

(2S)-2-(benzylamino)propanoic acid: The enantiomer of (2R)-2-(benzylamino)propanoic acid, differing in its three-dimensional arrangement.

(2R)-2-(methylamino)propanoic acid: A similar compound with a methyl group instead of a benzyl group.

(2R)-2-(phenylamino)propanoic acid: A compound with a phenyl group instead of a benzyl group.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the benzyl group, which imparts distinct chemical and physical properties compared to its analogs.

Actividad Biológica

(2R)-2-(benzylamino)propanoic acid, also known as benzyl-D-alanine, is an α-amino acid with significant biological activity and potential therapeutic applications. This compound is characterized by its unique structure, which includes a propanoic acid backbone and a benzylamino substituent. Its chemical formula is C₉H₁₁N₁O₂, indicating the presence of both a carboxylic acid group and an amine group. This article delves into the biological activities, mechanisms of action, and potential applications of this compound based on diverse scientific literature.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties . It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The compound's ability to mitigate cell death in models of neurotoxicity suggests its potential as a therapeutic agent in conditions such as Alzheimer's disease and Parkinson's disease.

2. Drug Delivery Applications

This compound has been explored in nanotechnology for drug delivery systems. Its amphiphilic nature allows it to self-assemble into nanostructures, such as micelles and vesicles, which can encapsulate therapeutic agents for controlled release. This property is particularly useful in enhancing the bioavailability and targeting of drugs in cancer therapy.

3. Enzyme Interaction

The compound interacts with various enzymes and receptors within biological systems. Studies have focused on its binding affinity to specific targets, indicating that this compound may influence metabolic pathways through enzyme modulation.

The biological activity of this compound can be attributed to its structural features:

- Benzylamino Group : This moiety enhances the compound's ability to interact with biological targets, potentially increasing its binding affinity to receptors involved in neurotransmission.

- Carboxylic Acid Group : This functional group plays a crucial role in the compound's solubility and reactivity, facilitating interactions with enzymes and other biomolecules.

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar amino acids:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| L-Phenylalanine | Aromatic side chain | Essential amino acid; precursor to neurotransmitters |

| L-Tyrosine | Hydroxylated aromatic chain | Precursor to dopamine and thyroid hormones |

| L-Leucine | Branched-chain structure | Important for muscle protein synthesis |

| L-Valine | Branched-chain structure | Essential amino acid; involved in energy production |

The distinct benzylamino substitution in this compound may confer unique biological activities compared to these other amino acids, suggesting potential for novel therapeutic applications.

Neuroprotection Research

A study investigating the neuroprotective effects of this compound demonstrated that treatment significantly reduced neuronal cell death in vitro under oxidative stress conditions. The results indicated a reduction in markers of apoptosis and enhanced cell viability compared to untreated controls.

Drug Delivery Systems

In drug delivery research, this compound was incorporated into polymeric nanoparticles designed for targeted cancer therapy. The study found that these nanoparticles effectively encapsulated chemotherapeutics and released them in a controlled manner, improving therapeutic outcomes in preclinical models.

Propiedades

IUPAC Name |

(2R)-2-(benzylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIHXKPTGKETCC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352354 | |

| Record name | (2R)-2-(benzylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65491-01-2 | |

| Record name | (2R)-2-(benzylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.